Cyclohexyl(5-fluoropyridin-3-yl)methanol
Overview
Description
Cyclohexyl(5-fluoropyridin-3-yl)methanol is a chemical compound with the formula C12H16FNO and a molecular weight of 209.26 g/mol . It holds potential for scientific research and can contribute to advancements in various fields like pharmaceuticals and materials science.
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16FNO/c13-11-6-10 (7-14-8-11)12 (15)9-4-2-1-3-5-9/h6-9,12,15H,1-5H2
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the search results .Scientific Research Applications
Chiral Analysis and Antitubercular Activity
A novel triazole-based antitubercular compound, Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, demonstrated significant antitubercular activity. Its enantio-specific activity was evaluated, revealing that one stereoisomer exhibited potent activity with a minimum inhibitory concentration (MIC) of 0.78 μg/mL, highlighting the importance of chiral analysis in drug development (Shekar et al., 2014).
Synthesis and Catalytic Applications
Research into novel chiral ligands for asymmetric catalysis led to the synthesis of enantiopure β-amino alcohols based on L-pipecolinic acid, derived from cyclohexyl compounds. These ligands demonstrated unique behavior in controlling the stereochemistry of benzaldehyde and diethylzinc addition reactions, emphasizing their potential in synthetic organic chemistry (Alvarez-Ibarra et al., 2010).
Discovery and Preclinical Profiling of P2X7 Antagonist
The development of P2X7 antagonists for treating mood disorders utilized a cyclohexyl-based compound, showcasing its role in medicinal chemistry. One such compound advanced to phase I clinical trials, underscoring the therapeutic potential of cyclohexyl derivatives (Chrovian et al., 2018).
Biocatalytic Synthesis in Green Chemistry
The green, economic, and efficient synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system was achieved using recombinant Escherichia coli as a whole-cell catalyst. This method emphasizes the role of cyclohexyl compounds in sustainable chemistry applications (Chen et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
cyclohexyl-(5-fluoropyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h6-9,12,15H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIKMCVCOLTJTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CN=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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